molecular formula C13H11F3N2O2 B2764879 3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile CAS No. 2034400-40-1

3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile

Cat. No.: B2764879
CAS No.: 2034400-40-1
M. Wt: 284.238
InChI Key: FPFJSMNDHHLWFE-UHFFFAOYSA-N
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Description

3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile is a chemical compound with a complex structure that includes a trifluoroethoxy group, an azetidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2,2,2-trifluoroethanol with an azetidine precursor under specific conditions to form 3-(2,2,2-trifluoroethoxy)azetidine . This intermediate is then reacted with benzonitrile derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of substituted azetidine or benzonitrile derivatives.

Scientific Research Applications

3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoroethoxy and azetidine groups with biological molecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can engage in ring-opening reactions. The benzonitrile moiety can interact with aromatic systems, contributing to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)azetidine: A simpler compound with similar functional groups but lacking the benzonitrile moiety.

    Azetidine-1-carbonyl derivatives: Compounds with variations in the substituents on the azetidine ring.

    Benzonitrile derivatives: Compounds with different functional groups attached to the benzonitrile core.

Uniqueness

3-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzonitrile is unique due to the combination of its trifluoroethoxy, azetidine, and benzonitrile groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)8-20-11-6-18(7-11)12(19)10-3-1-2-9(4-10)5-17/h1-4,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFJSMNDHHLWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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